molecular formula C16H20N2O2 B8348013 2-(2,4-Dimethoxybenzylamino)-4-methylaniline

2-(2,4-Dimethoxybenzylamino)-4-methylaniline

Cat. No. B8348013
M. Wt: 272.34 g/mol
InChI Key: AOMLGFJAPVQHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethoxybenzylamino)-4-methylaniline is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dimethoxybenzylamino)-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dimethoxybenzylamino)-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

2-N-[(2,4-dimethoxyphenyl)methyl]-4-methylbenzene-1,2-diamine

InChI

InChI=1S/C16H20N2O2/c1-11-4-7-14(17)15(8-11)18-10-12-5-6-13(19-2)9-16(12)20-3/h4-9,18H,10,17H2,1-3H3

InChI Key

AOMLGFJAPVQHKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)NCC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Dimethoxybenzylamine (1.05 g) and potassium-carbonate (1.52 g) were added to a solution of 3-fluoro-4-nitrotoluene (0.832 g) in 1-methyl-2-pyrrolidinone (5.0 ml), and the mixture was stirred at 120° C. for 4 hours. Then, ether was added to the reaction mixture. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated in vacuo to give a yellow oil. The yellow oil was dissolved in ethanol (100 ml), and to the solution were added water (50 ml), saturated aqueous ammonium chloride (50 ml) and iron dust (352 g). The mixture was heated under reflux for 3 hours while vigorous stirring. Then insolubles were removed by filtration, and the filtrate was concentrated in vacuo. The residue was dissolved in chloroform, and the organic layer was washed with water and brine and dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate, 3:1 to 2:1) and then recrystallized by ethyl acetate-hexane to give the title compound (0.980 g).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0.832 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
352 g
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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